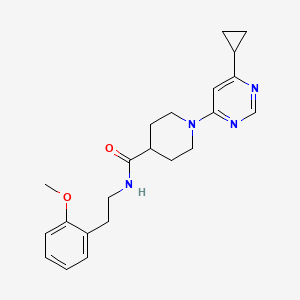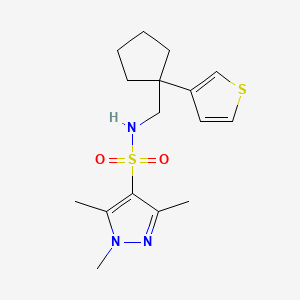![molecular formula C11H19N3O3S B2648354 5-(4-Methylpiperazine-1-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione CAS No. 2097913-44-3](/img/structure/B2648354.png)
5-(4-Methylpiperazine-1-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of the diazabicyclo[2.2.1]heptane structure . These structures are interesting as core components of biologically active products .
Synthesis Analysis
While specific synthesis methods for this compound are not available, diazabicyclo[2.2.1]heptane structures can be accessed via organocatalysed asymmetric Michael additions of substituted triketopiperazines to enones . This process yields products in high yield and enantiomeric ratio .Molecular Structure Analysis
The diazabicyclo[2.2.1]heptane structures are especially interesting as core components of biologically active products . The compound likely contains a similar bicyclic structure.Chemical Reactions Analysis
The diazabicyclo[2.2.1]heptane structures can undergo various reactions. For example, they can be accessed via initial asymmetric Michael addition of a triketopiperazine, followed by triketopiperazine manipulations involving ring-opening .Scientific Research Applications
Pharmacological Tools in CNS Disorders
A study explored arylpiperazine derivatives as highly selective and potent ligands for the 5-hydroxytryptamine 1A (5-HT(1A)) receptor, potentially useful in studies of central nervous system (CNS) disorders. The combination of specific structural elements in these compounds resulted in higher receptor specificity and affinity. This research underscores the compound's utility in developing pharmacological tools for understanding and treating CNS disorders (Fiorino et al., 2005).
Inhibition of Human Placental Aromatase
Another research focused on the synthesis of novel azabicyclo derivatives tested for their in vitro inhibition of human placental aromatase, a critical enzyme in estrogen biosynthesis. These compounds, including derivatives of the azabicyclo heptane and hexane diones, displayed significant enzyme-inhibiting activity, highlighting their potential as drugs for endocrine therapy in hormone-dependent tumors, such as breast cancer (Staněk et al., 1991).
Antitumor Drug Development
LB-100, a compound structurally similar to the one of interest, has shown promise as an antitumor drug in early stage clinical testing. It exhibited cytotoxic activity against various cancer cell types and demonstrated anti-tumor activity in animal models. LB-100 acts as a catalytic inhibitor of specific phosphatases, underscoring the compound's potential in cancer treatment strategies (D’Arcy et al., 2019).
Anticancer Agent Development
Research on novel thiazole and 1,3,4-thiadiazole derivatives incorporating a thiazole moiety revealed their potent anticancer activities. These compounds were synthesized using a facile method and evaluated for their effectiveness against cancer cell lines, demonstrating the potential of such structures in developing new anticancer agents (Gomha et al., 2017).
Development of CNS Receptor Ligands
The synthesis of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione derivatives and their serotonin 5-HT1A and 5-HT2A receptor affinities were explored, highlighting the role of structural modifications in enhancing receptor affinity and selectivity. This research demonstrates the chemical's utility in creating ligands for CNS receptors, which can be pivotal in treating neurological disorders (Obniska et al., 2006).
Future Directions
properties
IUPAC Name |
(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3S/c1-12-2-4-13(5-3-12)11(15)14-7-10-6-9(14)8-18(10,16)17/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKVVKQJOUIUGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CC3CC2CS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methylpiperazine-1-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

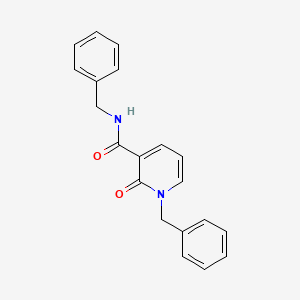

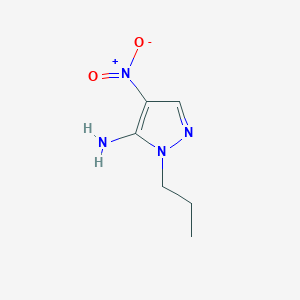
![2-chlorobenzyl [5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl sulfone](/img/structure/B2648275.png)

![trans-1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol](/img/structure/B2648278.png)

![9-(3,5-dimethylphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
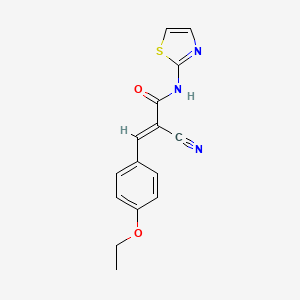
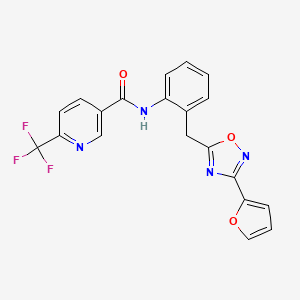
![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-amine](/img/structure/B2648288.png)

